N-(2-cyano-4,5-diethoxyphenyl)-2,6-difluorobenzamide
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Overview
Description
N-(2-cyano-4,5-diethoxyphenyl)-2,6-difluorobenzamide: is a synthetic organic compound characterized by the presence of cyano, diethoxy, and difluorobenzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5-diethoxyphenyl)-2,6-difluorobenzamide typically involves multi-step organic reactions. The starting materials often include 2,6-difluorobenzoyl chloride and 2-cyano-4,5-diethoxyaniline. The reaction proceeds through nucleophilic substitution, where the amine group of 2-cyano-4,5-diethoxyaniline attacks the carbonyl carbon of 2,6-difluorobenzoyl chloride, forming the desired benzamide compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-4,5-diethoxyphenyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with different nucleophiles.
Scientific Research Applications
N-(2-cyano-4,5-diethoxyphenyl)-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the difluorobenzamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide
- N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide
- N-(2-cyano-4,5-diethoxyphenyl)-3-methylbenzamide
Uniqueness
N-(2-cyano-4,5-diethoxyphenyl)-2,6-difluorobenzamide is unique due to the presence of both cyano and difluorobenzamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H16F2N2O3 |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C18H16F2N2O3/c1-3-24-15-8-11(10-21)14(9-16(15)25-4-2)22-18(23)17-12(19)6-5-7-13(17)20/h5-9H,3-4H2,1-2H3,(H,22,23) |
InChI Key |
CRNVDVLMEWMTCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=C(C=CC=C2F)F)OCC |
Origin of Product |
United States |
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